![molecular formula C12H17N3OS B2394723 1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 1178198-80-5](/img/structure/B2394723.png)
1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one” is a derivative of thiazole . Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
The synthesis of thiazole derivatives has been a focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Molecular Structure Analysis
The thiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole derivatives have wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . The thiazole scaffold is present in more than 18 FDA-approved drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the presence of sulfur and nitrogen atoms in the ring structure . The aromaticity of the ring also contributes to its reactivity .Scientific Research Applications
Antimicrobial Activity
Thiazoles and their derivatives have been found to possess significant antimicrobial activity . They are used in the synthesis of various drugs with antimicrobial properties, such as sulfazole . Modification of thiazole-based compounds at different positions can generate new molecules with potent antimicrobial activities .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. For instance, ritonavir, an antiretroviral medication used to treat and prevent the HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives are also used in the synthesis of antifungal drugs. Abafungin is an example of an antifungal drug that contains a thiazole ring .
Anticancer Activity
Thiazole derivatives have shown potential in the treatment of cancer. Tiazofurin, a drug used in cancer treatment, contains a thiazole ring . Furthermore, modification of thiazole-based compounds at different positions can generate new molecules with potent anticancer activities .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have shown potential in the treatment of hypertension .
Antioxidant Activity
Thiazole derivatives have shown potential as antioxidants. Some synthesized compounds have shown potent antioxidant activity .
Hepatoprotective Activities
Thiazole derivatives have shown potential in the treatment of liver diseases .
Mechanism of Action
Safety and Hazards
Future Directions
Thiazole derivatives have been the focus of many recent research studies due to their wide range of biological activities . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-3-12(16)15-6-4-14(5-7-15)8-11-9-17-10(2)13-11/h3,9H,1,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACWTMJYYRBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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